molecular formula C24H27NO B11550149 (4E,8Z)-N-(naphthalen-1-yl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

(4E,8Z)-N-(naphthalen-1-yl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

Cat. No.: B11550149
M. Wt: 345.5 g/mol
InChI Key: LDWOCVLKNFPNQW-CIIODKQPSA-N
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Description

(4E,8Z)-N-(naphthalen-1-yl)bicyclo[1010]trideca-4,8-diene-13-carboxamide is a complex organic compound characterized by its unique bicyclic structure This compound features a naphthalene moiety attached to a bicyclo[1010]trideca-4,8-diene core, with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,8Z)-N-(naphthalen-1-yl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and bicyclic dienes. Key steps in the synthesis may involve:

    Diels-Alder Reaction: This cycloaddition reaction forms the bicyclic core.

    Amidation: Introduction of the carboxamide group through reactions with amines or ammonia.

    Isomerization: Ensuring the correct (4E,8Z) configuration through selective isomerization processes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4E,8Z)-N-(naphthalen-1-yl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of double bonds or the carboxamide group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the naphthalene ring or the bicyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E,8Z)-N-(naphthalen-1-yl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4E,8Z)-N-(naphthalen-1-yl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    (4E,8Z)-N-(phenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    (4E,8Z)-N-(pyridin-2-yl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide: Contains a pyridine ring, offering different electronic properties.

Uniqueness

(4E,8Z)-N-(naphthalen-1-yl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is unique due to its naphthalene moiety, which imparts distinct aromatic characteristics and potential for π-π interactions. This makes it particularly interesting for applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C24H27NO

Molecular Weight

345.5 g/mol

IUPAC Name

(4Z,8E)-N-naphthalen-1-ylbicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

InChI

InChI=1S/C24H27NO/c26-24(25-22-17-11-13-18-12-9-10-14-19(18)22)23-20-15-7-5-3-1-2-4-6-8-16-21(20)23/h3-6,9-14,17,20-21,23H,1-2,7-8,15-16H2,(H,25,26)/b5-3-,6-4+

InChI Key

LDWOCVLKNFPNQW-CIIODKQPSA-N

Isomeric SMILES

C\1C/C=C\CCC2C(C2C(=O)NC3=CC=CC4=CC=CC=C43)CC/C=C1

Canonical SMILES

C1CC=CCCC2C(C2C(=O)NC3=CC=CC4=CC=CC=C43)CCC=C1

Origin of Product

United States

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